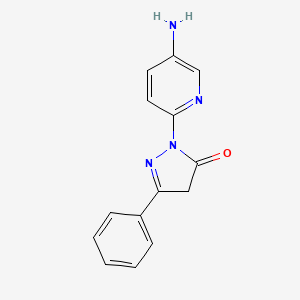![molecular formula C13H13N5O3S B2560316 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide CAS No. 1903248-85-0](/img/structure/B2560316.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H13N5O3S and its molecular weight is 319.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic synthesis techniques. Starting materials may include precursors such as thieno[3,2-d]pyrimidin-4-one and 1H-imidazole, subjected to reactions like nucleophilic substitution and acylation. Standard conditions might include the use of anhydrous solvents, controlled temperatures (usually between -10°C and 150°C), and catalysts such as Lewis acids or bases to facilitate the desired transformations.
Industrial Production Methods: : Scaling up for industrial production would require optimization of reaction conditions to maximize yield and purity. This often involves high-pressure reactors, automated process controls, and efficient purification methods like crystallization or chromatographic techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: : N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide can undergo various reactions, including:
Oxidation reactions, typically yielding sulfoxides or sulfones.
Reduction reactions, potentially reducing the nitro or carbonyl groups.
Substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions: : Oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminium hydride or palladium on carbon, and conditions such as refluxing in appropriate solvents.
Major Products Formed: : The products vary based on the reaction type, but common derivatives include imidazole-substituted thienopyrimidines with altered electronic properties.
Applications De Recherche Scientifique
Chemistry: : Used as a building block for synthesizing more complex molecules and studying its reactivity patterns.
Biology: : Investigated for potential biochemical activity, including enzyme inhibition and receptor binding studies.
Medicine: : Explored for therapeutic properties, particularly in cancer research due to its potential ability to interfere with cellular pathways involved in tumor growth.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors or as a precursor for complex dyes and pigments.
5. Mechanism of Action: N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidinone moiety often plays a critical role in binding affinity and specificity, while the imidazole ring may facilitate interaction with metal ions or active sites. The precise mechanism involves modulation of biochemical pathways, potentially inhibiting key enzymes or altering cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds such as 2-((2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)methyl)-1H-imidazole-1-acetamide and other thienopyrimidinones.
Highlighting Uniqueness: : Compared to its analogs, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide exhibits unique structural integration of thienopyrimidine and imidazole, enhancing its stability and reactivity in different environments.
There's the comprehensive scoop on this intriguing compound. What's your interest in it?
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c19-10(7-17-4-2-14-8-17)15-3-5-18-12(20)11-9(1-6-22-11)16-13(18)21/h1-2,4,6,8H,3,5,7H2,(H,15,19)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKAFNGZQLLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2560233.png)
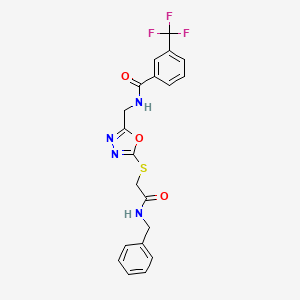
![5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride](/img/structure/B2560235.png)
![ethyl 2-[2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2560236.png)

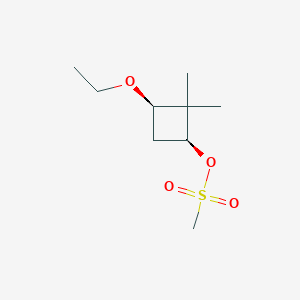
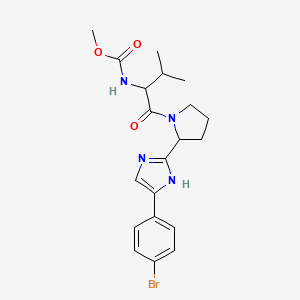

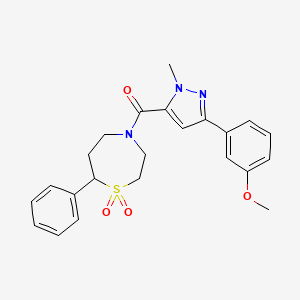
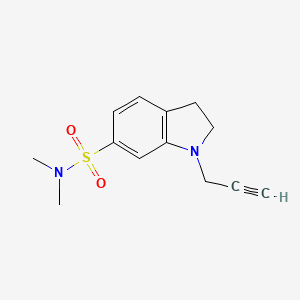
![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)
